2-(4-Methoxyphenyl)quinoline-4-carbohydrazide
Description
Historical Development of Quinoline-Based Hydrazide Compounds
Quinoline derivatives have been integral to medicinal chemistry since the isolation of the parent compound from coal tar in 1834. Early applications focused on antimalarial agents such as quinine and chloroquine, which leveraged quinoline’s ability to intercalate into DNA and disrupt parasitic replication. The introduction of hydrazide functionalities into quinoline frameworks emerged in the mid-20th century, driven by the need to improve solubility and bioavailability. Hydrazide-hydrazone moieties (–(C=O)NHN=CH–) were later recognized for their dual role as hydrogen bond donors/acceptors and their resistance to protease degradation, making them ideal for designing stable, target-specific therapeutics.
A pivotal advancement occurred with the synthesis of 2-chloroquinoline-3-carbaldehyde hydrazones, which demonstrated selective cytotoxicity against neuroblastoma and breast adenocarcinoma cell lines. These findings catalyzed efforts to diversify the quinoline-hydrazide portfolio, leading to derivatives like 2-(4-methoxyphenyl)quinoline-4-carbohydrazide. The methoxy group at the 4-position of the phenyl ring was introduced to modulate electronic effects and enhance binding affinity to kinase targets.
Significance of 2-Arylquinoline-4-carbohydrazide Scaffold in Drug Discovery
The 2-arylquinoline-4-carbohydrazide scaffold combines three critical elements for drug design:
- Aromatic Quinoline Core : Facilitates π-π stacking interactions with protein binding pockets and intercalation into nucleic acids.
- Hydrazide Linker : Provides conformational flexibility and enables the formation of Schiff bases with carbonyl groups on biological targets.
- 4-Methoxyphenyl Substituent : Enhances electron density and steric bulk, improving selectivity for enzymes such as tyrosine kinases and topoisomerases.
Recent studies have shown that derivatives of this scaffold induce G~1~ cell cycle arrest in cancer cells by upregulating p27^kip1^, a cyclin-dependent kinase inhibitor. Additionally, the scaffold’s adaptability allows for modular substitutions at the quinoline 2- and 4-positions, enabling fine-tuning of pharmacokinetic properties. For example, replacing the methoxy group with halogens or alkyl chains alters logP values and membrane permeability.
Positioning of this compound Within the Quinoline Research Landscape
This compound occupies a niche in oncology-focused quinoline research, distinct from classical antimalarial or antimicrobial applications. Its design builds on structure-activity relationship (SAR) studies of earlier hydrazide-hydrazones, which revealed that electron-donating groups on the aryl ring enhance anticancer potency. The compound’s methoxy group confers a balance of hydrophobicity and hydrogen-bonding capacity, enabling interaction with both polar and nonpolar regions of target proteins.
Comparative analyses with analogues such as 2-chloroquinoline-4-carbohydrazide highlight its superior selectivity for cancer cells over normal fibroblasts, attributed to the methoxy group’s steric and electronic effects. Furthermore, its rigid quinoline core prevents unwanted rotational freedom, reducing off-target interactions. Current research explores hybrid derivatives combining this scaffold with triazole or pyrazole moieties to amplify synergistic effects against drug-resistant malignancies.
Properties
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-12-8-6-11(7-9-12)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDASKHZUZDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours . The progress of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Applications
Mechanism of Action
Research indicates that derivatives of quinoline-4-carbohydrazide exhibit significant anticancer activity. Specifically, studies have shown that these compounds can target SIRT6, a protein involved in cancer progression. For instance, one study demonstrated that certain derivatives improved pathological changes associated with SIRT6 and displayed notable anticancer effects against pancreatic cancer both in vitro and in vivo .
Case Studies
- A study highlighted the synthesis of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids which were tested for their cytotoxic effects against MCF-7 breast cancer cells. The most active compounds showed significant antiproliferative action with IC50 values indicating strong potential for further development as anticancer drugs .
- Another investigation into the biological activity of quinoline derivatives found that specific compounds exhibited effective inhibition of cancer cell migration and proliferation, suggesting their utility in developing new therapeutic strategies for cancer treatment .
Diabetes Management
α-Glucosidase Inhibition
The compound has also been evaluated for its inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism and a target for managing type 2 diabetes. A recent study synthesized various aryl-quinoline-4-carbonyl hydrazones and assessed their inhibitory potentials. The results showed that these compounds displayed potent inhibition with IC50 values ranging from 26.0 µM to 459.8 µM, indicating their promise as therapeutic agents for diabetes management .
Molecular Docking Studies
In silico studies further elucidated the interaction between these compounds and the active site of α-glucosidase, revealing stable binding conformations that enhance their inhibitory efficacy. This suggests a strong potential for developing new antidiabetic drugs based on the quinoline scaffold .
Antimicrobial Properties
DNA Gyrase Inhibition
Quinoline derivatives have been recognized for their antimicrobial properties, particularly as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. The synthesis of various phenyl quinoline derivatives has shown promising results against bacterial strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .
Research Findings
- A study reported that specific quinoline derivatives exhibited significant antimicrobial activity against S. aureus, with MIC values demonstrating their potential as effective antibacterial agents .
- The exploration of hybrid compounds combining quinoline structures with hydrazine moieties has led to the identification of new entities with broad-spectrum antimicrobial activities, showcasing the versatility of this compound class .
Summary Table of Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as epidermal growth factor receptor (EGFR) and caspase enzymes.
Pathways Involved: It induces cell cycle arrest at the G1 phase and promotes apoptosis by upregulating p53 and caspase 9, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Positional Isomerism of Methoxy Group
- 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide (QZ-4887): The methoxy group at the phenyl ring’s 2-position reduces steric hindrance compared to the 4-methoxy isomer. This compound exhibits a melting point and spectral properties distinct from the target compound, as seen in NMR data .
Alkoxy Chain Modifications
- 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide: Replacing methoxy with ethoxy increases lipophilicity (logP), which may enhance membrane permeability. Its molecular weight (307.35 g/mol) and synthesis route differ slightly from the methoxy analogue .
Halogen-Substituted Derivatives
- 2-(4-Bromophenyl)quinoline-4-carbohydrazide: The bromine atom’s electron-withdrawing effect stabilizes the quinoline ring, influencing reactivity in cross-coupling reactions. This derivative has been used extensively in synthesizing oxadiazole hybrids .
Hybrid Derivatives with Extended Functional Groups
Allylidene-Hydrazine Hybrids
Compounds such as N’-((Z)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)allylidene)-2-(4-methoxyphenyl)quinoline-4-carbohydrazide (9o) incorporate conjugated systems that enhance π-π stacking interactions. These hybrids exhibit moderate cytotoxicity (IC₅₀: 30–35 μM) against cancer cell lines, with melting points (~200–202°C) lower than the parent compound due to increased molecular flexibility .
Benzimidazole-Quinoline Conjugates
2-(1H-Benzimidazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]quinoline-4-carbohydrazide (5c) demonstrates enhanced antimicrobial activity, attributed to the benzimidazole moiety’s ability to intercalate into microbial DNA. IR and NMR spectra confirm the formation of Schiff base linkages .
Table 1: Comparative Data for Key Analogues
Solubility and Stability
- The methoxy group in the target compound improves aqueous solubility compared to bromo or chloro analogues. However, derivatives like 2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOHYDRAZIDE exhibit higher organic solvent compatibility .
- Stability under acidic conditions varies: hydrazide linkages in hybrids (e.g., 9o) are prone to hydrolysis, whereas halogenated derivatives (e.g., bromophenyl) show greater resistance .
Biological Activity
2-(4-Methoxyphenyl)quinoline-4-carbohydrazide is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and as an inhibitor of key enzymes involved in metabolic disorders.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 4-methoxyphenyl hydrazine with quinoline-4-carboxylic acid derivatives. The incorporation of the methoxy group at the para position of the phenyl ring enhances the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant anticancer properties. The mechanism primarily involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in various cancers.
- Case Study : A study reported that quinoline-chalcone hybrids showed IC50 values ranging from 1.9 to 18.5 μM against A549 (lung cancer) and K562 (leukemia) cell lines, indicating potent anticancer activity . The presence of electron-donating groups like OCH3 on the phenyl ring was found to enhance this activity.
Antioxidant Activity
The antioxidant properties of quinoline derivatives have been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicate that compounds like this compound possess significant free radical scavenging abilities.
- Research Findings : In a comparative study, 2-(4-Methylphenyl)quinoline-4-carboxylic acid exhibited an inhibition percentage of approximately 40.43% at a concentration of 5 mg/L, outperforming isatin .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on α-glucosidase, an enzyme critical in glucose metabolism and a target for diabetes management.
- Inhibitory Potency : In vitro assays revealed that various quinoline derivatives exhibited IC50 values ranging from 26.0 to 459.8 µM against α-glucosidase, with some derivatives showing comparable efficacy to acarbose, a standard antidiabetic drug .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. A modified approach involves reacting quinoline-4-carboxylic acid derivatives with hydrazine hydrate, followed by coupling with 4-methoxybenzaldehyde. For example, similar hydrazide derivatives (e.g., 2-(furan-2-yl)quinoline-4-carbohydrazides) are synthesized using ethanol as a solvent and glacial acetic acid as a catalyst under reflux . Optimization strategies include varying reaction time, temperature (e.g., 70–80°C), and stoichiometric ratios of reagents to improve yields (typically 30–35% for analogues). Monitoring via TLC and purification via recrystallization (using ethanol/water mixtures) are recommended .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H NMR : Key signals include a singlet for the hydrazide NH proton (~10–11 ppm), aromatic protons of the quinoline (δ 7.5–8.9 ppm), and methoxy protons (~3.8 ppm) .
- 13C NMR : The carbonyl carbon (C=O) appears at ~165 ppm, while the quinoline carbons resonate between 120–150 ppm .
- IR : Stretching vibrations for N-H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) confirm functional groups . Always compare experimental data with computed spectra (e.g., using DFT methods) to resolve ambiguities .
Q. What computational methods are suitable for predicting physicochemical properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can predict molecular geometry, electrostatic potential, and thermodynamic properties. Key parameters include:
- Hydrogen bond donors/acceptors : 2 and 3, respectively (critical for solubility and bioavailability) .
- Topological polar surface area (TPSA) : ~68 Ų, indicating moderate membrane permeability .
- LogP : Use software like ACD/Labs to estimate lipophilicity, which influences drug-likeness .
Advanced Research Questions
Q. How can structural modifications of this compound enhance biological activity?
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to improve cytotoxicity. For example, chloro-substituted analogues showed enhanced anticancer activity in MCF-7 cells .
- Heterocyclic replacements : Replace the methoxyphenyl group with benzofuran or indole moieties to modulate binding affinity (e.g., benzofuran derivatives exhibited antitubercular activity) . Validate modifications via molecular docking (e.g., against tyrosine kinases) and in vitro assays (e.g., MTT for cytotoxicity) .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times (24–72 hrs), and positive controls (e.g., doxorubicin).
- Solvent effects : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance. Replicate experiments ≥3 times to address variability .
Q. What advanced crystallographic techniques are used to resolve the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., using DMSO/water). Refine structures with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) to explain packing behavior and stability .
Q. How can discrepancies in NMR and computational spectra be reconciled?
- Solvent corrections : Account for deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃).
- Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution vs. solid-state structures .
- Scaled frequencies : Apply scaling factors (e.g., 0.96–0.98 for B3LYP/6-31G*) to align DFT-predicted IR peaks with experimental data .
Methodological Guidelines
- Synthesis : Prioritize reflux conditions and catalytic acid for hydrazide formation .
- Characterization : Combine NMR, IR, and elemental analysis for structural validation .
- Computational modeling : Use DFT for property prediction and docking for SAR studies .
- Data interpretation : Apply statistical rigor and cross-reference multiple techniques to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
